molecular formula C13H17N3O B3162776 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 881451-02-1

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B3162776
CAS RN: 881451-02-1
M. Wt: 231.29 g/mol
InChI Key: KJBDFDIZZQAADT-UHFFFAOYSA-N
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Description

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (5-AMBDBI) is an organic compound that belongs to the class of benzimidazoles. It is a highly potent and selective inhibitor of the enzyme carbonic anhydrase (CA), which is involved in a variety of physiological processes. 5-AMBDBI has been extensively studied in the laboratory due to its potential therapeutic applications and its ability to interact with a wide range of enzymes.

Scientific Research Applications

Reactivity and Doping Applications

1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, a derivative related to the compound , has been studied for its reactivity and use as an air-stable n-dopant for organic semiconductors. The study explored its interaction with semiconductor molecules, revealing insights into the selection and use of dopants in organic electronics (Jhulki et al., 2021).

Synthesis and Structural Diversity

Research has been conducted on the synthesis of benzimidazole derivatives, including those with dimethyl substitution and cyclopropane fusions. These studies have provided valuable information on the influence of methyl group substituents on the cytotoxicity of the compounds and have expanded the structural diversity of benzimidazole derivatives (Hehir et al., 2008).

Novel Heterocyclic Ring Systems

Research has also led to the synthesis of new heterocyclic ring systems, such as 5H-benzimidazo[1,2-a][1,3,4]thiadiazolo[2,3-d][1,3,5]triazin-5-one and 12H-benzimidazo[1,2-a]pyrimido[6,1-d][1,3,5]triazin-12-one. These studies have opened new avenues for exploring the chemical space of benzimidazole derivatives (Bossio et al., 1986).

properties

IUPAC Name

1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2/h4-6,8,14H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDFDIZZQAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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